molecular formula C28H38ClN3O2S B096144 Perphenazine enanthate CAS No. 17528-28-8

Perphenazine enanthate

Número de catálogo: B096144
Número CAS: 17528-28-8
Peso molecular: 516.1 g/mol
Clave InChI: PWEGQJCIAMJJHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of perphenazine enanthate involves the esterification of perphenazine with enanthic acid. The process typically uses toluene and dimethylbenzene as solvents, followed by a condensation reaction . The reaction mixture is then subjected to distillation, washing, pickling, alkali cleaning, and hot water washing to obtain the crude product. The crude product is further purified using acetone and activated carbon, followed by crystallization and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Perphenazine enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield secondary amines .

Aplicaciones Científicas De Investigación

Perphenazine enanthate has several scientific research applications, including:

Mecanismo De Acción

Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action blocks the dopamine neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects. Additionally, this compound binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Perphenazine enanthate is unique due to its specific ester formulation, which allows for a long-acting depot effect. This formulation ensures sustained release and prolonged therapeutic effects, reducing the need for frequent dosing . Additionally, this compound has a lower metabolic risk compared to some second-generation antipsychotics, making it a valuable option for long-term maintenance therapy .

Actividad Biológica

Perphenazine enanthate is a depot formulation of the antipsychotic drug perphenazine, used primarily for the treatment of schizophrenia. This compound is notable for its long-acting properties, allowing for less frequent dosing compared to oral formulations. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Formula: C28_{28}H38_{38}ClN3_3O2_2S
  • Molar Mass: 516.14 g/mol
  • Administration Route: Intramuscular injection in sesame oil

This compound acts as a prodrug that converts to perphenazine upon administration. It is classified as a typical antipsychotic within the phenothiazine family, specifically a piperazinyl phenothiazine derivative.

This compound primarily exerts its effects through:

  • Dopamine Receptor Antagonism: It binds to dopamine D1 and D2 receptors, inhibiting their activity, which is crucial for its antipsychotic effects. The inhibition of D2 receptors in particular is associated with reduced psychotic symptoms.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT), contributing to its efficacy in managing schizophrenia symptoms.

Pharmacokinetics

The pharmacokinetic characteristics of this compound are essential for understanding its therapeutic use:

  • Bioavailability: Approximately 40% following oral administration; however, as a depot injection, it provides sustained release.
  • Half-Life: Ranges from 4 to 7 days, allowing for bi-weekly administration.
  • Time to Peak Levels: Achieved within 2 to 3 days post-injection .

Efficacy in Schizophrenia Treatment

Multiple studies have evaluated the effectiveness of this compound in treating schizophrenia. A summary of findings from various clinical trials is presented below:

StudySample SizeDurationComparisonKey Findings
Ahlfors (1980)1726 monthsThis compound vs. clopenthixol decanoateNo significant differences in global improvement or relapse rates. Higher need for anticholinergic drugs in the perphenazine group (RR 1.12).
Tegeler (1979)646 weeksThis compound vs. perphenazine decanoateMore movement disorders observed in the enanthate group (RR 1.36).
Eufe (1979)77VariableVarious depot antipsychoticsNo significant differences between groups regarding global state or dropout rates .

These studies indicate that while this compound is effective in managing schizophrenia symptoms, it may be associated with a higher incidence of movement disorders compared to other depot formulations.

Safety Profile and Side Effects

The side effects of this compound are consistent with those observed with other typical antipsychotics:

  • Extrapyramidal Symptoms (EPS): Including akathisia, tardive dyskinesia, and parkinsonism.
  • Anticholinergic Effects: Such as dry mouth and constipation, often requiring additional medication for management.
  • Neuroleptic Malignant Syndrome (NMS): A rare but serious condition that can occur with antipsychotic medications .

Propiedades

Número CAS

17528-28-8

Fórmula molecular

C28H38ClN3O2S

Peso molecular

516.1 g/mol

Nombre IUPAC

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate

InChI

InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3

Clave InChI

PWEGQJCIAMJJHC-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

SMILES canónico

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Key on ui other cas no.

17528-28-8

Pictogramas

Irritant; Health Hazard

Sinónimos

perphenazine enanthate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.